(S)-13-Hydroxyoctadecanoic acid, also known as (13S)-13-hydroxystearic acid, is a hydroxy fatty acid derived from octadecanoic acid (stearic acid). This compound is characterized by the presence of a hydroxyl group at the 13th carbon position of its long hydrocarbon chain. It is part of a broader class of hydroxy fatty acids that play significant roles in biological systems, particularly in cell signaling and inflammation.
(S)-13-Hydroxyoctadecanoic acid can be synthesized through various biological and chemical processes. It is often found in certain plant oils and animal fats, where it may be produced via enzymatic reactions involving fatty acid hydroxylation. Notably, microbial systems such as Lactobacillus acidophilus have been utilized to convert linoleic acid into this compound through biotransformation processes .
(S)-13-Hydroxyoctadecanoic acid is classified under hydroxy fatty acids, which are fatty acids that contain one or more hydroxyl groups. It has a molecular formula of and a molecular weight of approximately 300.48 g/mol . The compound's structure contributes to its classification as a saturated fatty acid due to its long carbon chain without double bonds.
The synthesis of (S)-13-hydroxyoctadecanoic acid can be achieved through several methods, including:
In microbial synthesis, optimizing expression conditions for enzymes like linoleate 13-hydratase is crucial for maximizing yield. Chemical synthesis often employs methods such as hydrogenation of propargylic alcohols, followed by further purification steps like column chromatography to isolate the desired product .
(S)-13-Hydroxyoctadecanoic acid features a long hydrophobic tail typical of fatty acids, with a hydroxyl group attached to the carbon chain at the 13th position. The structural formula can be represented as follows:
O=C(O)CCCCCCCCCCCC(O)CCCCC
InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
.The compound exhibits chirality due to the presence of the hydroxyl group, which influences its biological activity and interactions with other molecules.
(S)-13-Hydroxyoctadecanoic acid participates in various chemical reactions typical of fatty acids, including:
These reactions are significant in both synthetic organic chemistry and biochemistry, where (S)-13-hydroxyoctadecanoic acid may serve as an intermediate or product in metabolic pathways.
(S)-13-Hydroxyoctadecanoic acid functions in biological systems primarily through its role as a signaling molecule. It is involved in modulating inflammatory responses and may influence cellular processes such as apoptosis and proliferation.
Research indicates that this compound can affect gene expression related to inflammation and lipid metabolism, making it a subject of interest in studies related to cardiovascular health and metabolic disorders .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm structural integrity and purity during synthesis .
(S)-13-Hydroxyoctadecanoic acid has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: